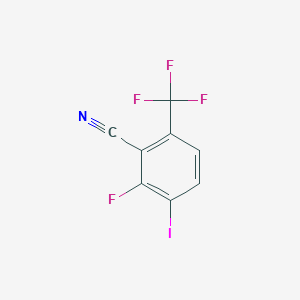

2-Fluoro-3-iodo-6-trifluoromethylbenzonitrile

Cat. No. B8610640

M. Wt: 315.01 g/mol

InChI Key: JUPLDFKAJVCDPF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07329764B2

Procedure details

To a solution of 2 M n-BuLi in pentane (1.62 mL, 3.24 mmol) in 8 mL of dry THF under N2 at −78° C. was added 2-fluoro-6-(trifluoromethyl)benzonitrile (612 mg, 3.24 mmol) in 2 mL of dry THF. The mixture was stirred at −78° C. for 30 min, followed by the addition of iodine (1070 mg, 4.22 mmol) in 2 mL of dry THF. The reaction mixture was warmed up and stirred for 2 h at room temperature. Water was added followed by a solution of Na2S2O3. The mixture was extracted with EtOAc. The organic layer was separated and washed with water and brine. The organic layer was dried over anhydrous MgSO4, filtered and concentrated. The residue was purified by silica gel chromatography eluting with 5% EtOAc/hexane. The product fractions were collected and concentrated to afford 180 mg (17.7%) of 2-fluoro-3-iodo-6-trifluoromethylbenzonitrile as a brown dark solid.

Name

Na2S2O3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

17.7%

Identifiers

|

REACTION_CXSMILES

|

[Li]CCCC.CCCCC.[F:11][C:12]1[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[C:13]=1[C:14]#[N:15].[I:24]I.[O-]S([O-])(=S)=O.[Na+].[Na+]>C1COCC1.O>[F:11][C:12]1[C:19]([I:24])=[CH:18][CH:17]=[C:16]([C:20]([F:21])([F:22])[F:23])[C:13]=1[C:14]#[N:15] |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li]CCCC

|

|

Name

|

|

|

Quantity

|

1.62 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCCCC

|

|

Name

|

|

|

Quantity

|

612 mg

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C#N)C(=CC=C1)C(F)(F)F

|

|

Name

|

|

|

Quantity

|

8 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

Step Three

|

Name

|

Na2S2O3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)(=S)[O-].[Na+].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at −78° C. for 30 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was warmed up

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 2 h at room temperature

|

|

Duration

|

2 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was extracted with EtOAc

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was dried over anhydrous MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was purified by silica gel chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with 5% EtOAc/hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product fractions were collected

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C#N)C(=CC=C1I)C(F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 180 mg | |

| YIELD: PERCENTYIELD | 17.7% | |

| YIELD: CALCULATEDPERCENTYIELD | 17.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |